molecular formula C21H15Cl2N3O2S B11527627 N-[(2E,5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11527627
M. Wt: 444.3 g/mol
InChI Key: ZFNOJLIECHJFFF-OCKHKDLRSA-N
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Description

N-[(2E,5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indole, thiazolidine, and acetamide moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15Cl2N3O2S

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(5Z)-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H15Cl2N3O2S/c1-12(27)24-21-25-20(28)19(29-21)9-14-11-26(18-5-3-2-4-15(14)18)10-13-6-7-16(22)17(23)8-13/h2-9,11H,10H2,1H3,(H,24,25,27,28)/b19-9-

InChI Key

ZFNOJLIECHJFFF-OCKHKDLRSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between an indole derivative and a thiazolidine-4-one derivative under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2E,5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • (5Z)-5-{[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

N-[(2E,5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific combination of indole, thiazolidine, and acetamide moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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